Regioisomeric Differentiation: Orthogonal Synthetic Utility of 5-Br vs. 3-Br Pyridine Boronic Acids
The substitution pattern of 5-Bromo-2-methoxypyridine-4-boronic acid provides orthogonal synthetic handles at the 4- and 5-positions, enabling sequential derivatization. In contrast, the 3-isomer, 5-Bromo-2-methoxypyridine-3-boronic acid (CAS 850864-59-4), positions the boronic acid at the 3-position and the bromine at the 5-position, resulting in a distinct exit vector geometry for biaryl products. Both regioisomers are commercialized with comparable standard purities of 98% .
| Evidence Dimension | Structural connectivity and regioisomeric identity |
|---|---|
| Target Compound Data | Boronic acid at position 4; bromine at position 5; methoxy at position 2 |
| Comparator Or Baseline | 5-Bromo-2-methoxypyridine-3-boronic acid: Boronic acid at position 3; bromine at position 5; methoxy at position 2 |
| Quantified Difference | Regioisomer (4- vs. 3-boronic acid); standard purity equivalent (98%) |
| Conditions | Commercial specification as per vendor Certificate of Analysis (COA) standards |
Why This Matters
The specific regioisomer is non-substitutable as it dictates the three-dimensional structure of the final coupled product, a critical parameter for molecular recognition and biological activity.
